

6-Prenylapigenin (6-Prenyl-4',5,7-trihydroxyflavone): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Prenylapigenin

Cat. No.: B106327

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Abstract

6-Prenylapigenin, a naturally occurring prenylated flavonoid, has emerged as a compound of significant interest in pharmacological research. Characterized by the chemical formula $C_{20}H_{18}O_5$ and a molecular weight of 338.36 g/mol, its CAS Number is 68097-13-2.^{[1][2]} This technical guide provides a comprehensive overview of **6-Prenylapigenin**, detailing its chemical properties, biological activities, and mechanisms of action. The content herein synthesizes available quantitative data, outlines key experimental protocols, and visualizes associated signaling pathways to serve as a resource for ongoing and future research and development endeavors.

Chemical and Physical Properties

6-Prenylapigenin, also known as 6-C-Prenylapigenin or 5,7,4'-Trihydroxy-6-[3"-methylbut-2"-enyl]-flavone, belongs to the flavone subclass of flavonoids.^[1] The presence of the prenyl group significantly increases its lipophilicity compared to its parent compound, apigenin, which is suggested to enhance its interaction with biological membranes and target proteins.^[3]

Property	Value	Source
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one	PubChem[2]
Molecular Formula	C20H18O5	PubChem[2]
Molecular Weight	338.36 g/mol	ChemBlink[1]
CAS Number	68097-13-2	ChemBlink[1]
Appearance	Powder	AbMole[4]
Storage Temperature	2-8°C	AbMole[4]

Biological Activities and Quantitative Data

6-Prenylapigenin exhibits a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial effects. The following tables summarize the available quantitative data for these activities.

Table 2.1: Cytotoxic Activity

Cell Line	Assay	IC50 / EC50 (μM)	Comments	Source
HeLa (Cervical Cancer)	MTT	~12 μM (for a related 6-prenylflavanone)	The study focused on a related compound, but suggests the potential activity of 6-prenylated flavonoids.	Figshare[1]
SGC-7901 (Gastric Cancer)	Not Specified	9.6 ± 0.9 μM	Moderate inhibition.	MDPI[3]
SiHa (Cervical Cancer)	Not Specified	13.3 ± 0.4 μM	Weak activity.	MDPI[3]

Table 2.2: Antioxidant Activity

Assay	EC50 (μg/mL)	Comments	Source
DPPH Radical Scavenging	86.43 ± 0.26 μg/mL	Moderate antioxidant capacity.	MDPI[5]

Table 2.3: Antimicrobial Activity

| Organism | Assay | MIC (μg/mL) | Comments | Source | | :--- | :--- | :--- | :--- | | Staphylococcus aureus (MSSA & MRSA) | Microdilution | >16 μg/mL | Exhibited the lowest antimicrobial potency among the tested prenylated flavonoids. | MDPI[3] |

Mechanisms of Action

Anti-Cancer Activity: Modulation of MAPK and Akt Signaling Pathways

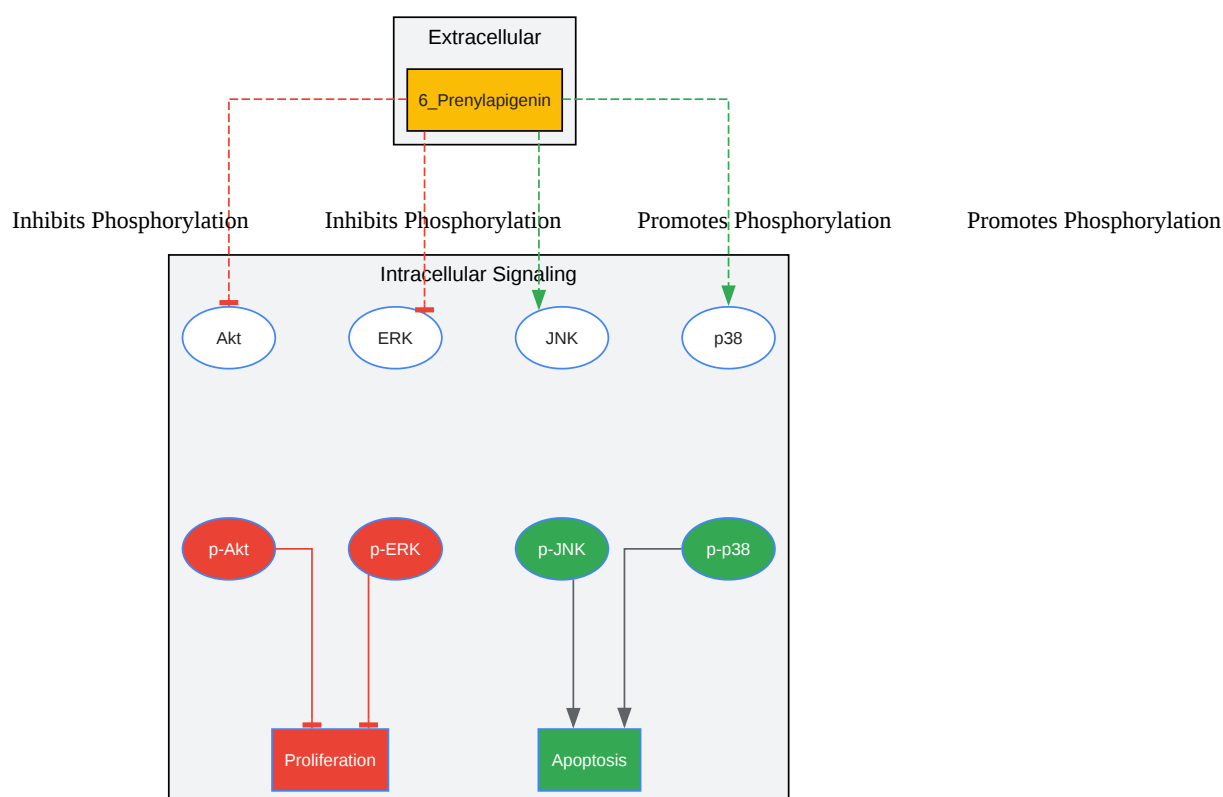
Research has shown that **6-Prenylapigenin** suppresses the proliferation of cancer cells, such as the HeLa cervical cancer cell line, by modulating key signaling pathways. Specifically, it has

been observed to influence the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[6]

Experimental evidence from Western blot analysis indicates that **6-Prenylapigenin** treatment leads to:

- Increased phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.
- Reduced phosphorylation of extracellular signal-regulated kinase (ERK) and Akt.[6]

This modulation of signaling cascades ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.



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Caption: **6-Prenylapigenin's** effect on MAPK and Akt pathways.

Anti-Inflammatory Activity

While specific quantitative data for **6-Prenylapigenin's** anti-inflammatory activity is less abundant compared to its 8-prenyl isomer, studies on related prenylated flavonoids suggest a mechanism involving the inhibition of pro-inflammatory mediators. For instance, 6-prenylgenistein has been shown to inhibit nitric oxide (NO) production and downregulate the

expression of pro-inflammatory cytokines like TNF- α , IL-8, and IL-1 β in LPS-stimulated THP-1 cells.[7] This suggests that **6-Prenylapigenin** may exert its anti-inflammatory effects through the modulation of the NF- κ B signaling pathway.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature for evaluating the biological activities of **6-Prenylapigenin**.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of **6-Prenylapigenin** on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **6-Prenylapigenin** (e.g., 0-100 μ M) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



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Caption: Workflow for a typical MTT cell viability assay.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of **6-Prenylapigenin**.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

- **Sample Preparation:** Prepare different concentrations of **6-Prenylapigenin** in methanol.
- **Reaction Mixture:** In a 96-well plate, add 100 μ L of each sample concentration to 100 μ L of a 0.2 mM methanolic solution of DPPH.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance at 517 nm.
- **Data Analysis:** Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value. Ascorbic acid is commonly used as a positive control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of proteins in the MAPK and Akt pathways.

Protocol:

- **Cell Lysis:** After treatment with **6-Prenylapigenin**, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK, p38, ERK, and Akt overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Synthesis and Analysis

Synthesis: The synthesis of **6-Prenylapigenin** can be achieved through regioselective methods. One common approach is the Friedel-Crafts alkylation of apigenin with a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst.[7] Another reported method involves a palladium-catalyzed coupling reaction of a 6-iodoiso flavone derivative followed by hydrogenation and dehydration steps to yield the 6-prenylated flavonoid.[8]

Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of **6-Prenylapigenin** in biological matrices and plant extracts.[7] The fragmentation pattern of the parent ion in MS/MS analysis can confirm the presence of the prenyl group and its location on the apigenin backbone.

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME): There is limited specific data on the absorption, distribution, metabolism, and excretion (ADME) of **6-Prenylapigenin**. However, studies on related prenylated flavonoids, such as 6-prenylnaringenin, indicate that oral bioavailability is generally low.[5][7] The lipophilic nature of the prenyl group may enhance membrane permeability, but extensive first-pass metabolism in the intestine and liver likely limits systemic exposure. Further pharmacokinetic studies are warranted to fully characterize the ADME profile of **6-Prenylapigenin**.

Toxicology: To date, there is a lack of comprehensive in vivo toxicology studies for **6-Prenylapigenin**. In vitro studies have shown it to be safe at lower concentrations in cell-based assays, with cytotoxic effects observed at higher concentrations in cancer cell lines.[7] A thorough toxicological evaluation, including acute and chronic toxicity studies in animal models, is necessary to establish its safety profile for potential therapeutic applications.

Conclusion and Future Directions

6-Prenylapigenin is a promising natural compound with multifaceted biological activities, particularly in the realms of oncology and inflammation. Its ability to modulate key signaling pathways like MAPK and Akt underscores its potential as a lead compound for drug development. However, significant knowledge gaps remain, especially concerning its in vivo efficacy, pharmacokinetics, and safety profile. Future research should focus on:

- Comprehensive in vivo studies to validate the in vitro findings.
- Detailed ADME and toxicology studies to assess its drug-like properties and safety.
- Optimization of synthetic routes to improve yield and facilitate the generation of analogues for structure-activity relationship studies.
- Exploration of advanced drug delivery systems to enhance its bioavailability.

Addressing these areas will be crucial in translating the therapeutic potential of **6-Prenylapigenin** from the laboratory to clinical applications.

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- To cite this document: BenchChem. [6-Prenylapigenin (6-Prenyl-4',5,7-trihydroxyflavone): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106327#what-is-6-prenylapigenin-6-prenyl-4-5-7-trihydroxyflavone]

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